molecular formula C16H18ClN3O2 B2733261 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1019101-13-3

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B2733261
CAS RN: 1019101-13-3
M. Wt: 319.79
InChI Key: OGNCKOQKBJVBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has shown promising results in scientific research.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

In the realm of chemical synthesis, compounds structurally related to 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide demonstrate significant versatility. They serve as key intermediates in synthesizing novel derivatives with potential biological activities. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing anti-inflammatory activity highlights the compound's utility in generating biologically active molecules (Sunder & Maleraju, 2013).

Biological Activity and Pharmacological Potentials

Compounds with similar structural features are evaluated for their pharmacological potentials, including antipsychotic, anti-inflammatory, and antitumor activities. For example, derivatives designed as potential antipsychotic agents exhibit significant behavioral profiles in animal tests without interacting with dopamine receptors, suggesting a novel therapeutic pathway for psychiatric disorders (Wise et al., 1987). Furthermore, the development of N-substituted pyrazole derivatives for antitumor screening underscores the compound's relevance in oncological research, aiming to identify new treatments for cancer (Farag et al., 2008).

Material Science and Chemical Properties

In material science, the compound's derivatives are investigated for their physical and chemical properties, contributing to the development of materials with specific functionalities. For instance, the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives shed light on the impact of hydrogen bonding on self-assembly processes, offering insights into the design of materials with tailored properties (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-9-5-6-13(17)7-14(9)18-15(22)8-20-11(3)16(12(4)21)10(2)19-20/h5-7H,8H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCKOQKBJVBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=C(C(=N2)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.